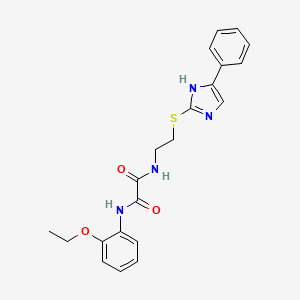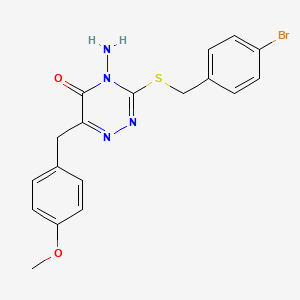
4-amino-3-((4-bromobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis is often optimized to improve yield, reduce cost, and minimize environmental impact .Chemical Reactions Analysis
The chemical reactions of an organic compound are studied to understand its reactivity. This involves investigating how the compound reacts with various reagents and under different conditions .Aplicaciones Científicas De Investigación
Anticancer Potential
This chemical compound has been evaluated for its anticancer activities. In a study involving the synthesis and anticancer evaluation of derivatives, several newly synthesized compounds showed promising activity against a panel of 60 cell lines derived from nine cancer types, including non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Antimicrobial Activities
Another area of application for this compound and its derivatives is in the development of antimicrobial agents. Research into the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives, including those related to the compound , found that some derivatives possess good or moderate activities against various test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antioxidant Properties and Polymer Protection
Compounds involving triazine structures, related to 4-amino-3-((4-bromobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one, have been prepared with particular utility as antioxidants for polymers and other high molecular weight materials, indicating their potential in material science and engineering applications (Garman, 1981).
Synthesis and Structural Analysis
The synthesis and structural analysis of derivatives of this compound have led to the development of new Schiff bases and other related compounds. These studies have not only expanded the chemical knowledge base but have also opened up new avenues for further research and application in various scientific fields, including crystallography and molecular design (Tabatabaee, Ghassemzadeh, Zarabi, & Neumüllerc, 2006).
Applications in Corrosion Inhibition
The compound and its derivatives have also been studied for their application in corrosion inhibition, particularly in protecting mild steel in corrosive environments. These studies have shown that specific derivatives can significantly inhibit corrosion, making them valuable in industrial applications and materials science (Al-amiery, Shaker, Kadhum, & Takriff, 2020).
Propiedades
IUPAC Name |
4-amino-3-[(4-bromophenyl)methylsulfanyl]-6-[(4-methoxyphenyl)methyl]-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O2S/c1-25-15-8-4-12(5-9-15)10-16-17(24)23(20)18(22-21-16)26-11-13-2-6-14(19)7-3-13/h2-9H,10-11,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSXGPGWMSOOJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2767395.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2767398.png)


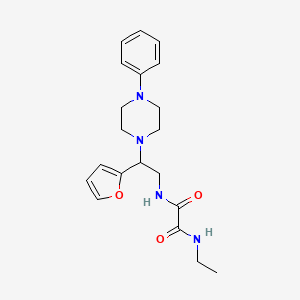

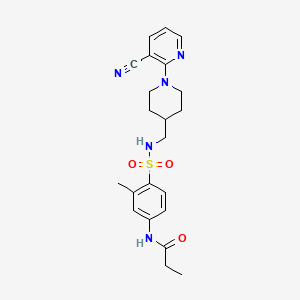
![(E)-2-phenyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]ethenesulfonamide](/img/structure/B2767407.png)
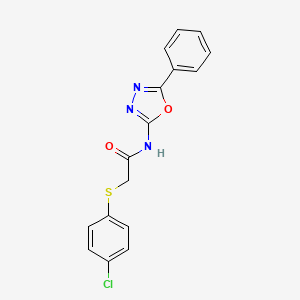
![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(2-phenoxyethyl)urea](/img/structure/B2767412.png)



